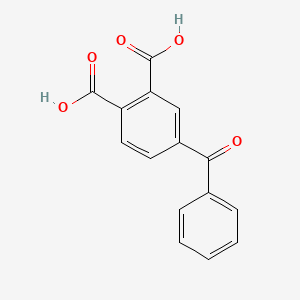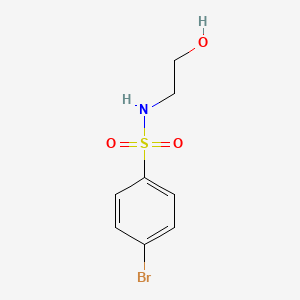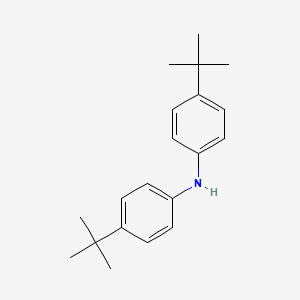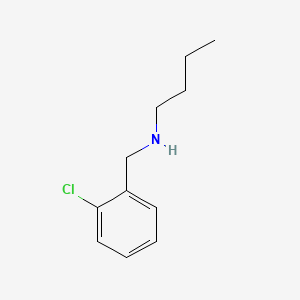
1-Bromo-4,4,4-trifluorobutane
Vue d'ensemble
Description
1-Bromo-4,4,4-trifluorobutane is an organobromine compound with the molecular formula C4H6BrF3. It is a colorless liquid that is soluble in both organic and aqueous solvents. This compound is widely used in organic synthesis due to its reactivity and versatility .
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-4,4,4-trifluorobutane is copper . Copper plays a crucial role in various biological processes, and its interaction with this compound may lead to potential uses in polymer synthesis .
Mode of Action
This compound binds to copper, forming stable complexes . This binding affinity is powerful, suggesting that the compound could have a significant impact on processes involving copper .
Biochemical Pathways
Its ability to bind to copper suggests that it could influence pathways involving this metal .
Pharmacokinetics
Its physical properties, such as its boiling point and density , could impact its bioavailability.
Result of Action
This compound has been shown to be effective as a radiosensitizer and can be used to treat cancerous tumors . This suggests that the compound’s action at the molecular and cellular level could have significant therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. , which could affect its distribution and action in aqueous environments. Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
Analyse Biochimique
Biochemical Properties
4-Bromo-1,1,1-trifluorobutane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metals such as copper, which can influence its reactivity and interactions in biochemical systems . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, affecting the activity of these biomolecules.
Cellular Effects
The effects of 4-Bromo-1,1,1-trifluorobutane on cells and cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-1,1,1-trifluorobutane can act as a radiosensitizer, enhancing the sensitivity of cancerous cells to radiation therapy . This property makes it a potential candidate for use in cancer treatment, where it can improve the efficacy of radiotherapy by targeting tumor cells.
Molecular Mechanism
At the molecular level, 4-Bromo-1,1,1-trifluorobutane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metals such as copper suggests that it may influence metalloproteins and other metal-dependent enzymes . Additionally, 4-Bromo-1,1,1-trifluorobutane can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,1,1-trifluorobutane can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its reactivity may vary depending on the experimental conditions . Long-term studies have shown that 4-Bromo-1,1,1-trifluorobutane can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and other cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,1,1-trifluorobutane in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of radiation therapy in cancer treatment . At higher doses, 4-Bromo-1,1,1-trifluorobutane can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4-Bromo-1,1,1-trifluorobutane is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound’s ability to form stable complexes with metals such as copper suggests that it may participate in metal-dependent metabolic processes . Additionally, 4-Bromo-1,1,1-trifluorobutane can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in specific biochemical reactions.
Transport and Distribution
Within cells and tissues, 4-Bromo-1,1,1-trifluorobutane is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of 4-Bromo-1,1,1-trifluorobutane within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 4-Bromo-1,1,1-trifluorobutane is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The activity and function of 4-Bromo-1,1,1-trifluorobutane within these subcellular locations are influenced by its interactions with local biomolecules and the cellular environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4,4,4-trifluorobutane can be synthesized through various methods. One common method involves the reaction of 1-bromoethanol with trifluoroacetic anhydride (TFAA) and copper(II) chloride (CuCl2) at room temperature in tetrahydrofuran (THF) . Another method involves the bromination of 1,1,1-trifluorobutane using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4,4,4-trifluorobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Radical Addition: It can also undergo radical addition reactions to unsaturated systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as sodium azide, potassium cyanide, and thiols. Typical reaction conditions involve solvents like THF, dimethyl sulfoxide (DMSO), and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with sodium azide yields 4-azido-1,1,1-trifluorobutane, while reaction with potassium cyanide produces 4-cyano-1,1,1-trifluorobutane .
Applications De Recherche Scientifique
1-Bromo-4,4,4-trifluorobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Medicine: This compound is effective as a radiosensitizer and can be used in the treatment of cancerous tumors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobutane: Similar in structure but with a fluorine atom instead of trifluoromethyl group.
1,1,1-Trifluoro-3-iodopropane: Contains an iodine atom instead of bromine.
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane: Has an additional trifluoromethyl group.
Uniqueness
1-Bromo-4,4,4-trifluorobutane is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
4-bromo-1,1,1-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAQXHNJOFNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334529 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-81-5 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole](/img/structure/B1267967.png)










